N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide is a complex organic compound that features a benzimidazole moiety
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
Target of Action
The primary target of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions.
Mode of Action
This compound interacts with its target, COX, by binding to its active site. This binding inhibits the enzyme’s activity, preventing the conversion of arachidonic acid to prostaglandins . The inhibition of prostaglandin synthesis results in the reduction of inflammation, pain, and fever.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX, it prevents the conversion of arachidonic acid into prostaglandins. This leads to a decrease in the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever.
Pharmacokinetics
It is known that benzimidazole derivatives, in general, have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy can be affected by the pH of the environment, as changes in pH can influence the compound’s ionization state and, consequently, its ability to interact with its target . Additionally, temperature can affect the compound’s stability, with higher temperatures potentially leading to degradation .
Safety and Hazards
Future Directions
The future directions in the research of benzimidazole derivatives involve the development of efficient methods to synthesize biologically important heterocyclic compounds . There is also a need for further studies on their diverse biological activities and potential applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide typically involves multiple steps. One common method starts with the preparation of 4-(1H-benzimidazol-2-yl)aniline, which is then reacted with 2,2-diphenylacetyl chloride under basic conditions to form the desired compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the benzimidazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Substituted Benzimidazoles: These compounds have similar structures but different substituents, leading to varied biological activities.
Benzamidine Derivatives: Compounds with similar core structures but different functional groups, used in medicinal chemistry
Uniqueness
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide is unique due to its specific structural arrangement, which combines the benzimidazole moiety with a diphenylacetamide group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O/c31-27(25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)28-22-17-15-21(16-18-22)26-29-23-13-7-8-14-24(23)30-26/h1-18,25H,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXAHRRFSBJFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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